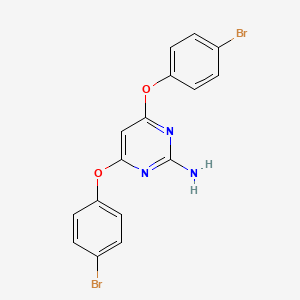

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a chemical compound with the formula C16H11Br2N3O2 . It is a versatile compound with immense potential in scientific research. Its unique structure enables diverse applications, from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine and its derivatives often involves Claisen-Schmidt condensation . For example, a series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized for anticancer chemotherapeutic agents .Molecular Structure Analysis

The molecular structure of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine was confirmed by FT-IR, 1H/13C-NMR spectral, and elemental analyses . The molecular docking study was carried out to find the interaction between active bis-pyrimidine compounds with CDK-8 protein .Chemical Reactions Analysis

Pyrimidine derivatives, including 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, are known to undergo various chemical reactions. For instance, an efficient synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, focusing on six unique fields:

Anticancer Research

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine has shown promising potential in anticancer research. Its derivatives have been studied for their ability to inhibit Aurora kinase A (AURKA), a protein involved in cell division and tumor growth. By inhibiting AURKA, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells . This makes them valuable candidates for developing new chemotherapeutic agents.

Drug Discovery and Development

This compound is also significant in the field of drug discovery and development. Its unique chemical structure allows for the synthesis of various derivatives that can be screened for biological activity. Researchers use it as a scaffold to design new molecules with potential therapeutic effects, particularly targeting specific enzymes or receptors involved in diseases .

Material Science

In material science, 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is utilized for the synthesis of advanced materials. Its bromine atoms can participate in cross-coupling reactions, leading to the formation of polymers and other complex structures. These materials can have applications in electronics, coatings, and other high-performance materials .

Organic Synthesis

The compound is valuable in organic synthesis due to its versatility. It can be used as a building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biological Assays

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is employed in biological assays to study its effects on different biological pathways. Researchers use it to investigate its interactions with proteins, nucleic acids, and other biomolecules. These studies help in understanding its mechanism of action and potential therapeutic applications .

Chemical Biology

In chemical biology, this compound is used to probe biological systems. Its derivatives can be tagged with fluorescent or radioactive labels, allowing scientists to track their distribution and interactions within cells. This helps in elucidating cellular processes and identifying potential drug targets .

Link to source Link to source Link to source Link to source

Mecanismo De Acción

While the specific mechanism of action for 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is not fully characterized, several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . For instance, derivative 12 selectively inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .

Direcciones Futuras

The future directions for 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine research could involve further exploration of its potential applications in scientific research. Additionally, more studies could be conducted to fully characterize its mechanism of action and to develop potent anticancer chemotherapeutic agents .

Propiedades

IUPAC Name |

4,6-bis(4-bromophenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINMIVANRACLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)

![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2430361.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)

![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)